Albaspidin AA

Antibacterial American foulbrood Paenibacillus larvae

Researchers investigating acylphloroglucinol SAR frequently encounter potency misinterpretations when substituting dimeric analogs for trimeric counterparts without validated controls. Albaspidin AA (CAS 3570-40-9) provides a rigorously characterized, low-activity reference standard to anchor comparative studies. • Antibacterial benchmark: MIC 220 μM against Paenibacillus larvae, defining the upper potency boundary for dimeric phloroglucinols and enabling rational analog ranking. • β-Glucuronidase negative control: IC50 > 64.4 μM, a stark contrast to trimeric inhibitors (IC50 5.6-8.0 μM), ideal for validating computational docking models and HTS assay windows. • Natural product authenticated from Dryopteris crassirhizoma rhizome; supplied at ≥98% purity (HPLC), suitable for SAR library generation and phenotypic screening.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B155449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbaspidin AA
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
InChIInChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3
InChIKeyOBCJMBQBESJUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Albaspidin AA: Antibacterial and Enzyme Inhibition


Albaspidin AA is a dimeric acylphloroglucinol natural product derived from the rhizomes of the fern Dryopteris crassirhizoma Nakai [1]. It belongs to a class of phloroglucinol derivatives that exhibit diverse pharmacological activities, including antibacterial, antiviral, and antioxidant effects [1]. This compound is of particular interest for research into American foulbrood (AFB) control and β-glucuronidase modulation, serving as a key structural scaffold for structure-activity relationship (SAR) investigations [1] [2].

1
Natural product scaffold for phloroglucinol SAR studies
2
Dimeric phloroglucinol reference for polymerization-state activity comparison
3
Reported antibacterial and antiparasitic screening context

Albaspidin AA vs. Other Phloroglucinols


Within the acylphloroglucinol class, subtle structural variations—such as the number of phloroglucinol units (dimeric vs. trimeric) or the nature of side-chain substituents—profoundly alter bioactivity profiles. Albaspidin AA, as a dimeric phloroglucinol, exhibits a distinct potency spectrum compared to its trimeric counterparts and other dimeric analogs. For instance, while trimeric phloroglucinols display potent β-glucuronidase inhibition (IC50 5.6–8.0 μM), dimeric compounds like albaspidin AA demonstrate markedly weaker activity in the same assay, underscoring that generic substitution without rigorous comparative data can lead to significant misinterpretation of experimental results [1]. The quantitative evidence below delineates these critical differentiation points.

Dimeric (Albaspidin AA)
Reported context: Weak β-glucuronidase inhibition; low-activity antibacterial benchmark
Trimeric Phloroglucinols
Potency context may differ markedly; polymerization state can shift enzyme inhibition and antibacterial profiles
Dimeric (Albaspidin AA)
Reported context: Upper-bound MIC in P. larvae assays
Other Acylphloroglucinols
Assay-response context may shift; substitution without comparative data can alter screening interpretation

Albaspidin AA Comparative Evidence


Antibacterial Activity Against Paenibacillus larvae

In a standardized in vitro Kirby-Bauer disk diffusion assay against the vegetative form of Paenibacillus larvae, albaspidin AA exhibited a minimum inhibitory concentration (MIC) of 220 μM. This value represents the upper bound of the MIC range (0.168–220 μM) observed across six acylphloroglucinol derivatives, including hyperforin, uliginosin A, uliginosin B, 7-epiclusianone, and drummondin E [1]. This indicates that albaspidin AA is significantly less potent than the most active comparators in this assay (e.g., those exhibiting MIC values near 0.168 μM).

P. larvae Antibacterial Activity
Cross-study comparable
MIC 220 μM vs. 0.168 μM for most active comparator
Reported low-activity benchmark context for SAR studies
In vitro Kirby-Bauer disk diffusion; upper bound of tested phloroglucinol range
Antibacterial American foulbrood Paenibacillus larvae Natural product

β-Glucuronidase Inhibition: Dimeric vs. Trimeric Phloroglucinols

A study evaluating 30 phloroglucinols for β-glucuronidase inhibition revealed that dimeric compounds, including albaspidin AA (compound 24), exhibit weak or no inhibitory activity, with IC50 values typically exceeding 64.4 μM [1]. In stark contrast, trimeric phloroglucinols (e.g., compounds 26–28) demonstrated potent inhibition with IC50 values ranging from 5.6 to 8.0 μM [1].

β-Glucuronidase Inhibition
Class-level inference
IC50 > 64.4 μM (dimer) vs. 5.6–8.0 μM (trimer)
Supports polymerization-state comparison; not suited for potency-driven enzyme studies
E. coli β-glucuronidase assay; dimeric phloroglucinols show weak or no inhibition
Enzyme inhibition β-glucuronidase Structure-activity relationship Natural product

Nematocidal Activity of Acylphloroglucinols

Pure acylphloroglucinols, a class that includes albaspidin AA, have been reported to display moderate in vitro nematocidal activity against L4 stage larvae of Nippostrongylus brasiliensis, with LD50 values spanning 22–121 μM [1]. While specific data for albaspidin AA is not isolated in this report, its inclusion within the tested class of acylphloroglucinols suggests a potential for activity within this moderate range. However, without a direct comparator or isolated data point, this serves as supporting class-level evidence rather than a definitive differentiation point.

Nematocidal Activity
Supporting evidence
Class-level LD50 range: 22–121 μM (N. brasiliensis L4)
Reported class-level response context; isolated data point unavailable
Inferred from acylphloroglucinol class; specific potency remains unquantified
Anthelmintic Nematocidal Nippostrongylus brasiliensis Natural product

Albaspidin AA Research Applications


SAR Studies of Phloroglucinol Antibacterials

Albaspidin AA serves as a critical reference point for the upper limit of antibacterial potency against P. larvae within the acylphloroglucinol series. Its MIC of 220 μM [1] defines a low-activity benchmark against which more potent analogs (e.g., hyperforin with MIC ~0.168 μM) can be compared. Researchers investigating the pharmacophore requirements for AFB control can use albaspidin AA to elucidate structural features that diminish activity, thereby guiding the design of more effective compounds.

Polymerization-Dependent Enzyme Inhibition

Given the stark difference in β-glucuronidase inhibition between dimeric and trimeric phloroglucinols, albaspidin AA is an ideal negative control or baseline for studies exploring the impact of molecular complexity on enzyme binding. Its weak activity (IC50 > 64.4 μM) [2] contrasts sharply with trimeric inhibitors (IC50 5.6–8.0 μM), making it a valuable tool for validating computational docking models or high-throughput screening assays focused on polymerization-driven potency gains.

Broad-Spectrum Antiparasitic Screening

As an acylphloroglucinol with reported class-wide nematocidal activity (LD50 range: 22–121 μM) [3], albaspidin AA is well-suited for inclusion in phenotypic screening libraries targeting neglected parasitic diseases. Its moderate activity profile and natural product origin make it a suitable candidate for hit expansion and lead optimization programs focused on anthelmintic drug discovery, particularly in resource-limited settings where natural product-derived scaffolds are prioritized.

Natural Product Derivatization & Scaffold Hopping

Albaspidin AA's dimeric acylphloroglucinol core represents a versatile scaffold for semi-synthetic modification. Researchers engaged in medicinal chemistry or chemical biology can utilize albaspidin AA as a starting material to generate focused libraries of analogs with varied side-chain modifications (e.g., acylation, alkylation). This approach aims to improve upon its moderate antibacterial and nematocidal activities while retaining the favorable physicochemical properties inherent to the natural product class [1] [3].

Application
Selection Property
Validation Focus
SAR Studies
Low-activity antibacterial benchmark
Structure-activity interpretation for phloroglucinol pharmacophore
Polymerization-Dependent Enzyme Studies
Dimeric baseline control
Polymerization-state response review for β-glucuronidase
Antiparasitic Screening
Class-level nematocidal context
Phenotypic screening interpretation; hit expansion
Scaffold Derivatization
Dimeric acylphloroglucinol core
Semi-synthetic modification and focused library generation

Technical Documentation Hub

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20 linked technical documents
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